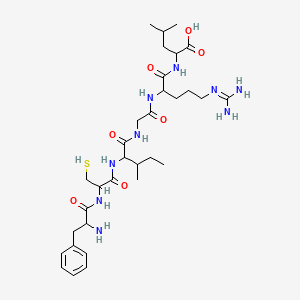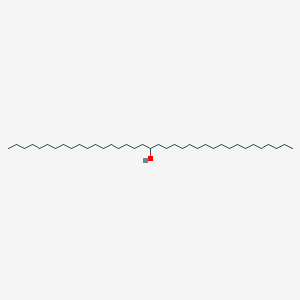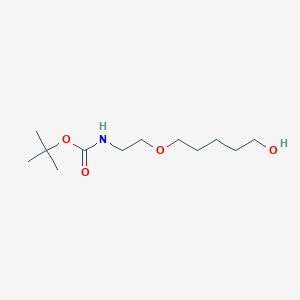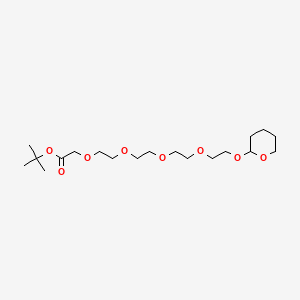![molecular formula C26H38N7O12PS B11932218 1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)
1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inarigivir soproxil, also known as SB9200, is a novel oral modulator of innate immunity. It is primarily investigated for its antiviral properties, particularly against hepatitis B virus infections. The compound activates viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2, which in turn stimulate interferon-mediated antiviral immune responses in virus-infected cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of inarigivir soproxil involves multiple steps, starting from the preparation of its core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of inarigivir soproxil.
Functional group introduction: Various functional groups are introduced through a series of reactions, including nucleophilic substitution, esterification, and phosphorylation.
Purification and isolation: The final compound is purified using techniques such as chromatography and crystallization to obtain inarigivir soproxil in its pure form
Industrial Production Methods
Industrial production of inarigivir soproxil follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Scaling up reactions: Reactions are scaled up using industrial reactors and optimized conditions to ensure high yield and purity.
Process optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
化学反应分析
Types of Reactions
Inarigivir soproxil undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert inarigivir soproxil into reduced forms with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of inarigivir soproxil with modified functional groups, which can exhibit different biological activities and properties .
科学研究应用
Inarigivir soproxil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their mechanisms of action.
Biology: Investigated for its role in modulating innate immune responses and its effects on viral infections.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research .
作用机制
Inarigivir soproxil exerts its effects by activating viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. These proteins detect viral components and trigger interferon-mediated antiviral immune responses. The activation of these pathways leads to the production of antiviral cytokines and the inhibition of viral replication .
相似化合物的比较
Inarigivir soproxil is unique compared to other antiviral compounds due to its dual mechanism of action, targeting both retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. Similar compounds include:
Tenofovir alafenamide: Another antiviral agent used for treating hepatitis B virus infections.
Entecavir: A nucleoside analog with potent antiviral activity against hepatitis B virus.
Pegylated interferon alpha: An injectable antiviral agent that stimulates the immune system to attack the virus
Inarigivir soproxil stands out due to its oral administration and its ability to modulate innate immunity, making it a promising candidate for antiviral therapy .
属性
分子式 |
C26H38N7O12PS |
|---|---|
分子量 |
703.7 g/mol |
IUPAC 名称 |
[[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethyl-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate |
InChI |
InChI=1S/C26H38N7O12PS/c1-5-15-20(21(39-4)24(44-15)32-7-6-17(35)31-25(32)36)45-46(38,47-12-40-26(37)42-13(2)3)41-9-16-14(34)8-18(43-16)33-11-30-19-22(27)28-10-29-23(19)33/h10-11,13-16,18,20-21,24,34H,5-9,12H2,1-4H3,(H2,27,28,29)(H,31,35,36)/t14-,15+,16-,18-,20+,21+,24+,46?/m0/s1 |
InChI 键 |
VMDKICCZWKJSHV-OLTNJDQQSA-N |
手性 SMILES |
CC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)OC)OP(=O)(OC[C@H]3[C@H](C[C@H](O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C |
规范 SMILES |
CCC1C(C(C(O1)N2CCC(=O)NC2=O)OC)OP(=O)(OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)


![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)



![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B11932203.png)
![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)
![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)
